molecular formula C9H7BrN2 B1273807 3-(4-Bromophenyl)-1H-pyrazole CAS No. 73387-46-9

3-(4-Bromophenyl)-1H-pyrazole

Cat. No. B1273807
CAS RN: 73387-46-9
M. Wt: 223.07 g/mol
InChI Key: LXDGTEBHVOKDLE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The presence of a bromine atom on the phenyl ring at the 4-position adds to the chemical complexity and reactivity of the molecule, making it a potential candidate for various chemical transformations and applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with bromophenyl groups, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The synthesis process can be influenced by various factors such as the choice of catalysts, reaction conditions, and the nature of substituents on the starting materials. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst has been reported to yield chromeno[4,3-c]pyrazol-4-one isomers . Although not directly related to 3-(4-Bromophenyl)-1H-pyrazole, this method demonstrates the synthetic strategies that can be employed to construct pyrazole cores with different substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray diffraction analysis, which provides detailed information about the crystal packing, molecular conformation, and intermolecular interactions. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was elucidated using X-ray diffraction, revealing the presence of hydrogen bonds and the orientation of the phenyl rings . These structural insights are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including halogenation, alkylation, and cycloaddition, due to the presence of reactive sites such as nitrogen atoms and the aromatic ring. The reactivity can be further influenced by substituents like the bromophenyl group, which can participate in cross-coupling reactions . The chemical behavior of these compounds is often studied using spectroscopic methods such as NMR and IR spectroscopy, which provide information about the electronic environment and functional groups present in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solvatochromic behavior, vibrational frequencies, and electronic absorption, are influenced by the molecular structure and substituents. For instance, the solvatochromic and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated in different solvents, showing variations in extinction coefficients and quantum yield . Additionally, molecular docking studies can predict the biological activity of these compounds, such as their potential as anti-neoplastic agents or enzyme inhibitors .

Scientific Research Applications

Anticancer Properties

3-(4-Bromophenyl)-1H-pyrazole has shown potential in the field of cancer research. For instance, derivatives of this compound, synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, have demonstrated significant in-vitro anticancer activity against various human cancer cell lines including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma (Srour et al., 2018). Furthermore, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives synthesized with 3-(4-bromophenyl)-1H-pyrazole as a component exhibited notable cytotoxic effects against breast cancer and leukemia cells, highlighting its potential in developing treatments for these cancers (Ananda et al., 2017).

Molecular Structure Studies

The molecular structure of 3-(4-Bromophenyl)-1H-pyrazole derivatives has been a subject of interest in several studies. For example, the analysis of the molecular structure of diethyl [(2-bromoanilino)(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate revealed interesting features like hydrogen bonding and dimer formations, which are significant in understanding the compound's chemical behavior (Suresh et al., 2012).

Photophysical and Spectroscopic Properties

Studies have also focused on the photophysical and spectroscopic properties of 3-(4-Bromophenyl)-1H-pyrazole derivatives. For instance, solvatochromic and single crystal studies of certain derivatives have provided insights into their photophysical behavior in various solvents, which is valuable for applications in material science and photonics (Singh et al., 2013).

Potential in Nonlinear Optical Studies

The compound has also shown potential in nonlinear optical studies. For example, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated its significant nonlinear optical properties, indicating potential applications in optical switching and modulation technologies (Tamer et al., 2016).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDGTEBHVOKDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370834
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1H-pyrazole

CAS RN

73387-46-9
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
HH Fahmy, AM Srour, MA Ismail, MA Khater… - Research on Chemical …, 2016 - Springer
A new series of tri-substituted pyrazole derivatives were designed as anti-cancer agents and synthesized, starting with the formylation of semicarbazone via the Vilsmeier–Haack …
Number of citations: 13 link.springer.com
J Sun, PC Lv, Y Yin, RJ Yuan, J Ma, HL Zhu - PloS one, 2013 - journals.plos.org
A total of 19 novel (3a–3s) N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed, synthesized, and evaluated for biological activities as potential DNA …
Number of citations: 26 journals.plos.org
AM Srour, HH Fahmy, MA Khater… - Monatshefte für Chemie …, 2018 - Springer
New derivatives of 1,3,4-trisubstituted pyrazole have been synthesized via different reaction routs starting with the chalcone (E)-3-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-…
Number of citations: 6 link.springer.com
J Jia, H Yang, YQ Ge, JW Wang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 67| Part 8| August 2011| Page o1918 doi:10.1107/S1600536811024986 Open Open …
Number of citations: 9 scripts.iucr.org
ОI Mikhedkina, VV Ananyeva, YI Sakhno, II Melnik… - 2022 - repository.kpi.kharkov.ua
Progress in pharmaceutical and medicinal chemistry, development, and improvement of new technologies has defeated many diseases. The vast majority of biologically active …
Number of citations: 2 repository.kpi.kharkov.ua
D Kočović, S Mugoša, S Shova, ZD Tomić… - … New Crystal Structures, 2023 - degruyter.com
C 10 H 9 BrN 2 , orthorhombic, P2 1 2 1 2 1 (no. 19), a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, V = 962.09(12) Å 3 , Z = 4, R gt (F) = 0.0504, wR ref (F 2 ) = 0.0947, T = 293(2) K…
Number of citations: 3 www.degruyter.com
S Venkatachalam, K Venu, S Karuppanan - Journal of Molecular Liquids, 2012 - Elsevier
Solvation continuum model has been used to account for solvent effects in binary mixtures containing two industrially important pyrazole derivatives. The solutes considered in the …
Number of citations: 2 www.sciencedirect.com
S Jana, D Samanta, MM Fahad, SN Jaisankar, H Kim - Polymers, 2021 - mdpi.com
Diisocyanates, particularly toluene diisocyanate (TDI), are useful for the preparation of various polyurethanes with specific applications as leather-like materials, adhesives and insoles, …
Number of citations: 4 www.mdpi.com
V Kanagarajan, MR Ezhilarasi… - Spectrochimica Acta Part …, 2011 - Elsevier
‘One-pot’ ultrasound irradiation promoted synthesis and spectral characterization of an array of novel 1,1′-(5,5′-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1(4H,5H)-diyl))diethanones, …
Number of citations: 33 www.sciencedirect.com
M Lusardi, C Rotolo, M Ponassi, E Iervasi… - …, 2022 - Wiley Online Library
A series of highly functionalized pyrazole derivatives has been prepared by a one‐pot, versatile and regioselective procedure. Pyrazoles 1–29 were tested in cell‐based assay to …

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